An In-Depth Technical Guide to 4-chloro-N-(4-cyanophenyl)butanamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-chloro-N-(4-cyanophenyl)butanamide: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of structural stability, predictable reactivity, and versatile functionality to serve as effective starting points for developing novel therapeutic agents. 4-chloro-N-(4-cyanophenyl)butanamide emerges as a compound of significant interest, embodying these essential characteristics. It is a bifunctional molecule featuring a reactive terminal alkyl chloride and a cyanophenyl moiety, a common pharmacophore in numerous biologically active compounds.
This technical guide provides a comprehensive overview of 4-chloro-N-(4-cyanophenyl)butanamide for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, provide a robust and validated protocol for its synthesis, analyze its spectroscopic signature, and explore its reactivity and potential applications as a strategic intermediate in pharmaceutical research.
Section 1: Core Chemical Identity and Physicochemical Properties
4-chloro-N-(4-cyanophenyl)butanamide is a substituted amide featuring a butanamide linker connecting a 4-cyanophenyl group and a terminal chlorobutyl chain. The combination of the aromatic nitrile and the aliphatic halide makes it a versatile reagent for further chemical elaboration.
Caption: Chemical Structure of 4-chloro-N-(4-cyanophenyl)butanamide.
The key physicochemical properties are summarized in the table below. These values are critical for designing reaction conditions, selecting appropriate solvents, and planning purification strategies.
| Property | Value | Source |
| CAS Number | 1016674-12-6 | |
| Molecular Formula | C₁₁H₁₁ClN₂O | PubChem |
| Molecular Weight | 222.67 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | Not reported | N/A |
| XlogP (Predicted) | 2.3 | PubChem |
| Monoisotopic Mass | 222.05598 Da | PubChem |
| IUPAC Name | 4-chloro-N-(4-cyanophenyl)butanamide | IUPAC Naming Convention |
| SMILES | C1=CC(=CC=C1C#N)NC(=O)CCCCl | PubChem |
| InChI Key | RCFZGBXDYJPYFR-UHFFFAOYSA-N | PubChem |
Section 2: Synthesis and Purification
The synthesis of 4-chloro-N-(4-cyanophenyl)butanamide is reliably achieved via a standard nucleophilic acyl substitution. This method involves the reaction of a nucleophilic amine, 4-aminobenzonitrile, with an electrophilic acyl chloride, 4-chlorobutanoyl chloride. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The choice of base is critical; tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal as they do not compete with the primary amine nucleophile. Anhydrous conditions are preferred to prevent the hydrolysis of the reactive acyl chloride.
Caption: Experimental workflow for the synthesis of 4-chloro-N-(4-cyanophenyl)butanamide.
Detailed Experimental Protocol
Materials:
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4-aminobenzonitrile (1.0 eq)
-
4-chlorobutanoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminobenzonitrile (1.0 eq) and anhydrous dichloromethane. Stir until the solid dissolves completely. Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[]
-
Acyl Chloride Addition: Add 4-chlorobutanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylammonium hydrochloride will form.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 30-50% ethyl acetate in hexanes mixture. The reaction is complete upon the disappearance of the 4-aminobenzonitrile spot.
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-N-(4-cyanophenyl)butanamide.
This self-validating protocol ensures high purity by incorporating multiple washing steps to remove ionic and water-soluble impurities and concludes with chromatographic purification, a standard for achieving high-purity compounds in medicinal chemistry.
Section 3: Spectroscopic Characterization
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Below are the predicted key signals based on the molecule's structure.
Caption: Structure with proton labels for predicted ¹H NMR analysis.
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¹H NMR Spectroscopy:
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Aromatic Protons (Hᵉ, Hᶠ): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the amide group (Hᵉ) are expected around δ 7.6-7.8 ppm, while the protons ortho to the cyano group (Hᶠ) will appear slightly downfield around δ 7.7-7.9 ppm, due to the nitrile's electron-withdrawing nature.
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Amide Proton (Hᵈ): A broad singlet is expected for the N-H proton, typically in the range of δ 8.0-9.5 ppm.[4] Its chemical shift can be concentration and solvent-dependent.
-
Alkyl Chain Protons (Hᵃ, Hᵇ, Hᶜ):
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Hᶜ (-CH₂Cl): A triplet around δ 3.6-3.8 ppm, shifted downfield by the adjacent chlorine atom.
-
Hᵃ (-CH₂CO-): A triplet around δ 2.4-2.6 ppm, deshielded by the carbonyl group.
-
Hᵇ (-CH₂-): A quintet (or multiplet) around δ 2.1-2.3 ppm, coupled to both Hᵃ and Hᶜ.
-
-
-
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal in the δ 170-175 ppm range.[5]
-
Aromatic Carbons: Four signals are expected. The carbon attached to the nitrogen (C-NH) will be around δ 141-143 ppm. The carbon bearing the cyano group will be around δ 108-110 ppm. The two sets of CH carbons will appear between δ 120-135 ppm.[5]
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Nitrile Carbon (-C≡N): A characteristic signal between δ 118-120 ppm.[5]
-
Alkyl Carbons:
-
-CH₂Cl: ~δ 44-46 ppm.
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-CH₂CO-: ~δ 34-36 ppm.
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-CH₂-: ~δ 27-29 ppm.
-
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.
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C≡N Stretch: A sharp, strong peak around 2220-2230 cm⁻¹.
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C=O Stretch (Amide I): A very strong, sharp peak around 1670-1690 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum (ESI+) would show a protonated molecular ion [M+H]⁺ at m/z ≈ 223. A characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% the intensity of the M peak) would be a key diagnostic feature.
-
Section 4: Reactivity, Stability, and Handling
The utility of 4-chloro-N-(4-cyanophenyl)butanamide as a synthetic intermediate stems from its distinct reactive sites. Understanding its reactivity profile is essential for its successful application in multi-step syntheses.
Caption: Major reactive sites of 4-chloro-N-(4-cyanophenyl)butanamide.
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The Terminal Alkyl Chloride: This is the most prominent electrophilic site. As a primary alkyl chloride, it is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[6][7] This allows for the facile introduction of a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, azides, or alkoxides, making it an excellent tool for library synthesis or for tethering the molecule to other scaffolds.
-
The Amide Bond: The amide linkage is generally stable under neutral conditions. However, it can be cleaved by hydrolysis under harsh acidic or basic conditions, which could be a consideration in deprotection strategies or under certain physiological conditions.
-
The Nitrile Group: The cyano group is relatively robust but offers further synthetic handles. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄).
-
The Aromatic Ring: The N-acyl group is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. While the para position is blocked, reactions at the ortho positions are possible, though may be sterically hindered.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.
Safety and Handling
Based on safety data for structurally related compounds, 4-chloro-N-(4-cyanophenyl)butanamide should be handled with care.
-
Hazards: May cause skin and eye irritation. May be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
The structure of 4-chloro-N-(4-cyanophenyl)butanamide is strategically designed for utility in drug discovery programs. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[8]
-
As a Versatile Intermediate: The primary application of this molecule is as a bifunctional intermediate. The reactive chlorobutyl chain serves as a handle for covalent modification. This is particularly valuable for:
-
Synthesis of Covalent Inhibitors: The alkyl chloride can react with nucleophilic residues (e.g., cysteine) in a protein active site.
-
Linker Chemistry: The chain can be used to attach the cyanophenyl warhead to other pharmacophores or to solid supports for screening assays.
-
Intramolecular Cyclization: Reaction of the chloride with another nucleophile within the same molecule can be used to construct heterocyclic ring systems, which are privileged structures in medicinal chemistry.
-
-
The Cyanophenyl Pharmacophore: The N-(4-cyanophenyl)amide moiety is a well-established pharmacophore. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its presence in a lead compound can improve metabolic stability and cell permeability.
Conclusion
4-chloro-N-(4-cyanophenyl)butanamide is a high-value chemical building block with significant potential for accelerating drug discovery and development. Its well-defined reactive sites—a primary alkyl chloride amenable to Sₙ2 reactions and a stable cyanophenyl pharmacophore—offer a dual functionality that chemists can exploit for creating diverse molecular libraries and constructing complex target molecules. The straightforward and robust synthetic protocol, combined with predictable spectroscopic and reactivity profiles, makes it an accessible and reliable tool for the modern medicinal chemist.
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